molecular formula C18H20FNO5 B13690370 Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Cat. No.: B13690370
M. Wt: 349.4 g/mol
InChI Key: VOHGUSRHQKRYCA-UHFFFAOYSA-N
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Description

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a fluorophenyl group, and a methoxy group. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.

    Boc Protection: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the methoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and the methoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The Boc protecting group helps in stabilizing the compound during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-Boc-5-phenyl-4-methoxy-1H-pyrrole-3-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl 1-Boc-5-(2-chlorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 1-Boc-5-(2-bromophenyl)-4-methoxy-1H-pyrrole-3-carboxylate: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 1-Boc-5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H20FNO5

Molecular Weight

349.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(2-fluorophenyl)-4-methoxypyrrole-1,3-dicarboxylate

InChI

InChI=1S/C18H20FNO5/c1-18(2,3)25-17(22)20-10-12(16(21)24-5)15(23-4)14(20)11-8-6-7-9-13(11)19/h6-10H,1-5H3

InChI Key

VOHGUSRHQKRYCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C(=C1C2=CC=CC=C2F)OC)C(=O)OC

Origin of Product

United States

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